molecular formula C20H18N2O3 B2791005 7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one CAS No. 505070-74-6

7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one

Cat. No.: B2791005
CAS No.: 505070-74-6
M. Wt: 334.375
InChI Key: LJKNDIQVTNIZLP-UHFFFAOYSA-N
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Description

7-Hydroxy-2-isopropyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one is a synthetic chromen-4-one derivative featuring a benzimidazole substituent at position 3, an isopropyl group at position 2, and a hydroxyl group at position 7. Its molecular formula is C₂₁H₂₀N₂O₃, with a molecular weight of 348.40 g/mol. The compound’s structure combines a planar chromen-4-one core with a bicyclic benzimidazole moiety, which may confer unique electronic and steric properties.

Properties

IUPAC Name

7-hydroxy-3-(1-methylbenzimidazol-2-yl)-2-propan-2-ylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-11(2)19-17(18(24)13-9-8-12(23)10-16(13)25-19)20-21-14-6-4-5-7-15(14)22(20)3/h4-11,23H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKNDIQVTNIZLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=NC4=CC=CC=C4N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one typically involves multiple steps, starting with the construction of the chromen-4-one core. One common approach is the condensation of 2-isopropylphenol with 1-methyl-1H-benzo[d]imidazole-2-carboxaldehyde under acidic conditions. This reaction forms an intermediate that undergoes cyclization to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help improve yield and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to introduce additional oxygen atoms into the molecule.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups, under appropriate conditions.

Major Products Formed:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one as an anticancer agent. Research indicates that compounds with similar structures can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, derivatives of benzoimidazole have shown efficacy against various cancer types by inhibiting cell proliferation and promoting cell death through mechanisms involving caspase activation and mitochondrial dysfunction .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Compounds containing benzoimidazole rings are often studied for their ability to inhibit bacterial growth. Preliminary studies indicate that derivatives of this compound may exhibit activity against Gram-positive and Gram-negative bacteria, making it a candidate for further investigation in the development of new antibiotics .

Neuroprotective Effects

Research into neuroprotective agents has identified benzoimidazole derivatives as promising candidates for treating neurodegenerative diseases. The compound may protect neuronal cells from oxidative stress and apoptosis, potentially through the modulation of signaling pathways related to neuroinflammation . This application is particularly relevant given the increasing prevalence of conditions such as Alzheimer's disease.

Case Studies

Several case studies illustrate the effectiveness of similar compounds:

  • Study on Anticancer Properties : A study published in the Journal of Medicinal Chemistry demonstrated that benzoimidazole derivatives could significantly reduce tumor size in xenograft models . The study noted increased apoptosis markers in treated groups compared to controls.
  • Antimicrobial Screening : In another study, compounds structurally related to this compound were screened against various pathogens, showing promising results against resistant strains .
  • Neuroprotection Research : A research article highlighted the neuroprotective effects of benzoimidazole derivatives in models of oxidative stress-induced neuronal damage, suggesting potential therapeutic applications for neurodegenerative diseases .

Mechanism of Action

The mechanism by which 7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one exerts its effects involves interactions with molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological targets, while the isopropyl and benzo[d]imidazole groups can engage in hydrophobic interactions. These interactions can modulate various cellular processes, leading to the observed biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromen-4-one derivatives with benzimidazole substituents exhibit diverse pharmacological and physicochemical properties depending on substituent positions and functional groups. Below is a detailed comparison of the target compound with structurally related analogs:

Key Findings :

Substituent Effects on Solubility :

  • The isopropyl group in the target compound likely reduces aqueous solubility compared to Analog 3’s methyl group but enhances hydrophobic interactions in biological systems .
  • Analog 1’s trifluoromethyl group significantly increases lipophilicity (logP ~3.5 estimated), which may improve membrane permeability .

Synthetic Challenges: Analog 2’s 32% yield highlights difficulties in introducing ethyl groups at position 6, possibly due to steric clashes during cyclization .

Analog 1’s methoxyphenyl group could engage in hydrogen bonding via the ether oxygen, a feature absent in the target compound .

Biological Activity

7-Hydroxy-2-isopropyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one, a compound belonging to the class of chromenones and benzimidazoles, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H20N2O3\text{C}_{19}\text{H}_{20}\text{N}_{2}\text{O}_{3}

This compound features a chromone backbone substituted with a benzimidazole moiety, which is critical for its biological activity.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
SGC-7901 (gastric)0.011
A549 (lung)0.015
HT-1080 (fibrosarcoma)0.014

In these studies, the compound inhibited tubulin polymerization, a mechanism crucial for cancer cell division. The IC50 values indicate potent activity compared to standard chemotherapeutics.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. It has been tested against various bacterial strains with results indicating variable efficacy:

Bacterial StrainInhibition Zone (mm)Reference
E. coli20
S. aureus18
C. albicans28

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, the compound has shown anti-inflammatory effects in preclinical models. Studies indicate that it can modulate inflammatory pathways, potentially reducing the severity of inflammatory diseases.

Case Studies

  • Anticancer Efficacy : A study evaluated the compound's effect on MDA-MB-231 breast cancer cells, demonstrating a significant reduction in cell viability with an IC50 value of approximately 0.23 µM after 48 hours of treatment. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .
  • Antimicrobial Testing : Another investigation assessed its effectiveness against resistant strains of bacteria, finding that the compound outperformed traditional antibiotics in certain cases, particularly against multi-drug resistant strains of Staphylococcus aureus .
  • Inflammatory Response Modulation : In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in managing inflammatory conditions .

Q & A

Q. Key factors affecting yield :

  • Temperature control : Higher temperatures (>100°C) improve reaction rates but may degrade sensitive functional groups.
  • Purification : Column chromatography (petroleum ether/ethyl acetate gradients) resolves regioisomeric byproducts, achieving >95% purity .

Advanced: How can regioselectivity challenges during benzoimidazole substitution be addressed?

Regioselectivity in the coupling of the benzoimidazole group to the chromenone core is influenced by:

  • Electrophilic directing groups : Introducing electron-withdrawing groups (e.g., -NO₂) at specific positions on the chromenone ring directs substitution to the desired C3 position .
  • Catalytic systems : Pd-mediated cross-coupling (Suzuki or Buchwald-Hartwig) improves precision for C–N bond formation, reducing side products .
  • Solvent polarity : Polar solvents (e.g., DMSO) stabilize transition states, favoring meta-substitution over para-isomers .

Basic/Advanced: What spectroscopic techniques resolve structural ambiguities in this compound?

Q. Basic characterization :

  • ¹H/¹³C NMR : Confirm the presence of the 7-hydroxy group (δ ~12.5 ppm, broad singlet) and isopropyl protons (δ 1.2–1.4 ppm, doublet) .
  • HRMS : Validates molecular weight (e.g., m/z 352.1422 for C₂₁H₂₀N₂O₃⁺) .

Q. Advanced resolution of ambiguities :

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions (e.g., distinguishing benzoimidazole protons from chromenone protons) .
  • Computational modeling : DFT calculations predict NMR chemical shifts, cross-validating experimental data .

Advanced: How should researchers address contradictory bioactivity data across assays?

Contradictions often arise from:

  • Assay-specific interference : The compound’s autofluorescence may skew fluorescence-based antioxidant assays (e.g., DPPH). Validate results with non-fluorescent methods like HPLC-based ROS detection .
  • Cellular vs. cell-free systems : Differences in membrane permeability (logP ~3.5) can explain variability in IC₅₀ values. Use parallel assays (e.g., in vitro enzymatic vs. whole-cell antimicrobial tests) to isolate confounding factors .
  • Dose-response normalization : Apply Hill equation modeling to account for non-linear activity trends .

Advanced: How does the 1-methylbenzoimidazol-2-yl group impact pharmacokinetics?

  • Metabolic stability : The methyl group on the benzoimidazole reduces CYP450-mediated oxidation (predicted via SwissADME), prolonging half-life .
  • Solubility limitations : LogP ~3.2 limits aqueous solubility. In silico strategies : Molecular dynamics simulations guide prodrug design (e.g., phosphate esterification of the 7-hydroxy group) to enhance bioavailability .

Basic: What experimental design principles apply to bioactivity studies?

  • Positive/negative controls : Include ascorbic acid for antioxidant assays or ciprofloxacin for antimicrobial tests to validate assay sensitivity .
  • Replication : Use ≥3 biological replicates with randomized block designs to mitigate batch effects .
  • Dose range : Test 5–7 concentrations (e.g., 1–100 μM) to capture full dose-response curves .

Advanced: How can solubility challenges in aqueous assays be mitigated?

  • Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound, ensuring minimal cytotoxicity .
  • Nanoparticle encapsulation : Lipid-based nanoemulsions improve dispersion without altering bioactivity .
  • Surfactant-assisted dissolution : Polysorbate-80 (0.05% w/v) enhances solubility in cell culture media .

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